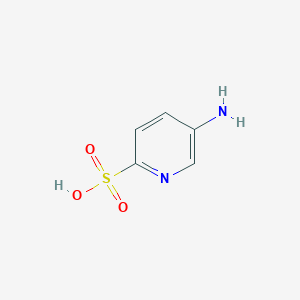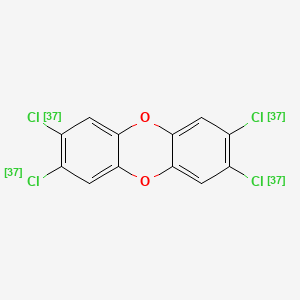
1,2,4,7-Tetrachlorodibenzofuran
Descripción general
Descripción
1,2,4,7-Tetrachlorodibenzofuran is a type of polychlorinated dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of 1,2,4,7-Tetrachlorodibenzofuran is C12H4Cl4O . The structure includes a dibenzofuran backbone with chlorine atoms attached at the 1,2,4,7 positions .Chemical Reactions Analysis
The detailed reaction mechanisms between 1,2,4,7-Tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of 1,2,4,7-Tetrachlorodibenzofuran via the insertion modes, resulting in the formation of 13 products .Aplicaciones Científicas De Investigación
1. Environmental Presence and Impact
1,2,4,7-Tetrachlorodibenzofuran, a type of polychlorinated dibenzofuran, is an environmental contaminant often detected in industrial effluents and various antiseptic solutions. Its structure and toxicity are related to other harmful compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). A study evaluated the distribution and elimination of similar dibenzofurans in rats, highlighting their environmental persistence and potential impact on wildlife and ecosystems (Brewster & Birnbaum, 1988).
2. Metabolism and Biliary Excretion in Animals
Research on the metabolism of compounds closely related to 1,2,4,7-Tetrachlorodibenzofuran, like 2,3,7,8-tetrachlorodibenzofuran, shows their transformation into various metabolites in animal models. These studies provide insights into how these chemicals are processed and excreted, critical for understanding their toxicological profiles. For instance, in rats, these compounds are metabolized and excreted primarily via bile into feces (Burka, McGown, & Tomer, 1990).
3. Pharmacokinetic Modeling Across Species
Pharmacokinetic models have been developed for similar compounds to understand their behavior in different species, including rats, mice, and monkeys. These models, focusing on the liver's ability to concentrate the material and its subsequent metabolism and excretion, are essential for risk assessment and management of environmental exposure to these toxins (King et al., 1983).
4. Toxicological Studies and Potential Therapeutic Applications
Interestingly, some research has explored the potential of structurally related compounds in therapeutic applications, such as the treatment of estrogen receptor-negative breast cancer. This highlights the dual nature of such chemicals as both environmental hazards and potential medical tools (Zhang et al., 2009).
Mecanismo De Acción
1,2,4,7-Tetrachlorodibenzofuran acts via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) and mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4,7-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFURKMJLDQBHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232574 | |
| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7-Tetrachlorodibenzofuran | |
CAS RN |
83719-40-8 | |
| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083719408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y6LQ77435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




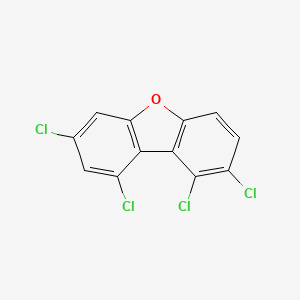



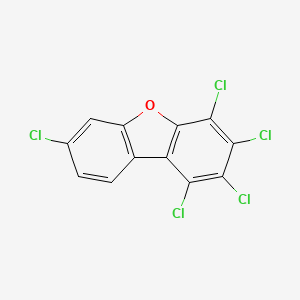


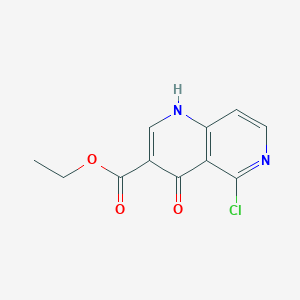
![2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-](/img/structure/B3066608.png)
![3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3066615.png)

